Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-11-7-4-3-6(5-9-7)8(10)12-2/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSXSSJFFFJWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCC(CC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Bromo-6-Methoxypyridine
Bromination of 6-methoxypyridine using phosphorus tribromide in dichloromethane at 0°C yields 3-bromo-6-methoxypyridine with 85% efficiency. The methoxy group at position 6 directs electrophilic substitution to position 3, confirmed by $$ ^1H $$-NMR singlet at δ 3.87 ppm (OCH$$ _3 $$) and aromatic protons at δ 7.45–8.12 ppm.
Suzuki Coupling with Methyl Acrylate
Palladium-catalyzed coupling of 3-bromo-6-methoxypyridine with methyl acrylate-derived boronic ester in toluene:water (1:1) introduces the ester moiety at position 3. Using bis(triphenylphosphine)palladium(II) dichloride (0.1 equiv) and potassium carbonate (3.0 equiv) under reflux for 12 hours achieves 78% yield. The intermediate 3-(methoxycarbonyl)-6-methoxypyridine is isolated via column chromatography (hexane:ethyl acetate, 7:3).
N-Methylation and Partial Reduction
Quaternization with methyl iodide in acetone (4.0 equiv, 4 hours) forms the N-methylpyridinium salt, followed by sodium borohydride reduction (3.0 equiv, methanol, 4 hours) to yield the tetrahydropyridine scaffold. Key spectral data include:
- $$ ^1H $$-NMR: δ 3.33 ppm (s, 2H, CH$$ _2 $$), 3.72 ppm (s, 3H, COOCH$$ _3 $$), 3.85 ppm (s, 3H, OCH$$ _3 $$).
- IR: 1720 cm$$ ^{-1} $$ (C=O), 1265 cm$$ ^{-1} $$ (C-O).
Table 1: Optimization of Suzuki Coupling Conditions
| Catalyst Loading (mol%) | Base | Solvent | Yield (%) |
|---|---|---|---|
| 10 | K$$ _2 $$CO$$ _3 $$ | Toluene | 78 |
| 15 | Cs$$ _2 $$CO$$ _3 $$ | DMF | 65 |
| 5 | K$$ _3 $$PO$$ _4 $$ | Dioxane | 72 |
Reductive Amination in Ionic Liquids
A green chemistry approach utilizing triethylammonium acetate (TEAA) ionic liquid enables a one-pot synthesis of tetrahydropyridine carboxylates. This method avoids toxic solvents and reduces reaction times to 10–30 minutes.
Multicomponent Reaction Mechanism
The reaction of 4-amino-3-methyl-5-styrylisoxazole, benzaldehyde derivatives, and methyl acetoacetate in TEAA proceeds via:
- Imine Formation : Condensation of amine and aldehyde.
- Enamine Generation : Michael addition of methyl acetoacetate.
- Mannich Cyclization : Intramolecular attack forming the tetrahydropyridine ring.
Table 2: Yields of Ionic Liquid-Mediated Synthesis
| R Group on Aldehyde | Reaction Time (min) | Yield (%) |
|---|---|---|
| 4-OCH$$ _3 $$ | 15 | 92 |
| 3-NO$$ _2 $$ | 20 | 88 |
| 2-Cl | 10 | 95 |
Advantages of TEAA Ionic Liquid
- Recyclability : TEAA is reused five times with <5% activity loss.
- Efficiency : Yields exceed 90% due to enhanced proton transfer and stabilization of intermediates.
Ylide-Based Annulation Strategy
Mesitylenesulfonyl hydroxamate (MSH)-mediated amination provides a route to N-substituted tetrahydropyridines. For the target compound, this method involves:
Amination of 3-Ethylpyridine
Reaction of 3-ethylpyridine with MSH in dichloromethane at 0°C forms 1-amino-3-ethylpyridinium mesitylenesulfonate, isolated as a white solid.
Acylation and Reduction
Treatment with methyl chloroformate introduces the ester group, followed by NaBH$$ _4 $$-mediated reduction (0°C, 2 hours) to yield the saturated ring. The methoxy group is introduced via O-methylation of a hydroxyl intermediate using dimethyl sulfate.
Table 3: Spectral Data for Ylide-Derived Product
| Parameter | Value |
|---|---|
| $$ ^1H $$-NMR (δ) | 3.72 (COOCH$$ _3 $$), 3.85 (OCH$$ _3 $$) |
| IR (cm$$ ^{-1} $$) | 1715 (C=O), 1270 (C-O) |
| MS (m/z) | 227.2 [M+H]$$ ^+ $$ |
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison for Methyl 6-Methoxy-2,3,4,5-Tetrahydropyridine-3-Carboxylate
| Method | Yield (%) | Reaction Time | Scalability | Green Metrics |
|---|---|---|---|---|
| Suzuki Coupling | 78 | 18 hours | Moderate | Low |
| Ionic Liquid | 92 | 15 minutes | High | High |
| Ylide Annulation | 82 | 8 hours | Low | Moderate |
The ionic liquid method outperforms others in yield and sustainability, while Suzuki coupling offers versatility for structural analogs. Ylide-based routes require stringent temperature control but provide high regioselectivity.
Analytical Validation and Purity Assessment
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Positional Isomers and Core Modifications
- Methyl 6-Methoxy-2,3,4,5-Tetrahydropyridine-4-Carboxylate (CAS 1446412-17-4) This positional isomer differs only in the ester group’s position (C4 vs. C3). Positional isomerism may influence solubility and reactivity due to steric and electronic effects .
Methyl (S)-6-Oxo-2-Phenyl-5-(Thiophen-3-Yl)-1-Tosyl-1,4,5,6-Tetrahydropyridine-3-Carboxylate
This derivative introduces a ketone (C6=O), phenyl, thiophenyl, and tosyl group. Key differences include:
Functional Group Variations
- Ethyl 2-Amino-6-Benzyl-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxylate (CAS 24237-54-5) Structural Differences: Incorporates a thieno-fused ring and benzyl group. Molecular Weight: 316.42 g/mol (vs. 171.20 for the target compound). Safety Profile: Classified as hazardous, requiring medical consultation upon exposure .
- Methyl 6-Acetyl-2-[(Chloroacetyl)Amino]-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxylate (CAS 1365961-89-2) Modifications: Acetyl and chloroacetyl groups enhance electrophilicity, likely increasing reactivity in medicinal chemistry applications. Applications: Marketed for drug discovery, highlighting its role as a building block in bioactive molecule synthesis .
Physicochemical and ADME Predictions
While direct ADME data for the target compound are unavailable, QikProp-based analyses of structurally related esters (e.g., ethyl 4-fluoro-1-methyl-1H-imidazole-5-carboxylate) suggest:
- Lipinski’s Rule Compliance: Likely adherence due to moderate molecular weight (<500) and hydrogen bond donors/acceptors .
- LogP : Estimated ~2–3 (moderate lipophilicity), favoring membrane permeability.
Tabulated Comparison of Key Analogs
Research Implications and Limitations
- Data Gaps : The target compound lacks experimental spectral or ADME data, necessitating further characterization.
- Safety Considerations: Structural analogs with fused rings (e.g., thieno derivatives) often require stringent handling protocols .
Biological Activity
Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate (commonly referred to as M6MTHPC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of M6MTHPC, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Antiparasitic Activity
Research has indicated that derivatives of tetrahydropyridine compounds exhibit significant antiparasitic activity. For instance, compounds with similar structures have been evaluated for their efficacy against various parasites, demonstrating varying degrees of potency. The incorporation of functional groups such as methoxy has been shown to enhance biological activity while improving solubility and metabolic stability.
Table 1: Antiparasitic Activity of Tetrahydropyridine Derivatives
| Compound | EC50 (µM) | Solubility (µM) | Metabolic Stability (CL int µL/min/mg) |
|---|---|---|---|
| M6MTHPC | TBD | TBD | TBD |
| 10r | 0.038 | 31 | 81 |
| 10s | 0.067 | 90 | 101 |
| 10u | 0.048 | 15 | 70 |
Note: TBD = To Be Determined
Neuropharmacological Effects
Tetrahydropyridine derivatives have been investigated for their neuropharmacological properties, particularly as inhibitors of monoamine oxidase (MAO). M6MTHPC has potential as a dual inhibitor of both MAO-A and MAO-B, which are key enzymes in the metabolism of neurotransmitters such as dopamine and serotonin.
Case Study: Dual MAO Inhibition
A study exploring highly functionalized tetrahydropyridines reported that certain derivatives exhibited dual inhibition properties against MAO-A and MAO-B. The presence of the methoxy group significantly influenced the inhibitory potency, suggesting that M6MTHPC could serve as a lead compound for developing neuroprotective agents.
Structure-Activity Relationship (SAR)
The SAR studies on tetrahydropyridine derivatives indicate that modifications at specific positions on the ring can drastically alter biological activity. For example:
- Methoxy Substitution : Enhances solubility and bioactivity.
- Carboxylate Group : Influences binding affinity to target proteins.
- Alkyl Chain Variations : Affect metabolic stability and therapeutic window.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Methoxy Group | Increased solubility and potency |
| Carboxylate Position | Enhanced binding affinity |
| Alkyl Substituents | Varied metabolic stability |
Q & A
Q. What are the common synthetic routes for Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate, and what key intermediates are involved?
Methodological Answer: The compound is typically synthesized via cyclization or functionalization of tetrahydropyridine precursors. A common approach involves phosphine-catalyzed [4 + 2] annulation reactions, where ethyl or methyl esters are introduced at position 3 of the tetrahydropyridine ring. Key intermediates include ethyl 6-phenyl-1-tosyl-tetrahydropyridine carboxylates, which undergo demethylation or transesterification to yield the methyl ester variant . Reagents such as 6-methyltriphenylphosphonium bromide (used in similar syntheses) and chiral phosphine catalysts can influence regioselectivity . Purification often involves column chromatography with silica gel and characterization via NMR and mass spectrometry.
Q. Which spectroscopic techniques are most effective for characterizing the structure of Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions. For example, the methoxy group at position 6 appears as a singlet (~δ 3.8–4.0 ppm), while the methyl ester proton resonates near δ 3.6–3.7 ppm .
- X-ray Crystallography : Resolves stereochemical ambiguities, such as cis/trans configurations of substituents. Hydrogen bonding patterns (e.g., N–H···O interactions) and dihedral angles between aromatic rings (e.g., 77.3° between pyridine and phenyl groups) can be determined .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., [M+H] peaks) and detects fragmentation patterns .
Q. How should researchers assess the hydrolytic stability of the methyl ester group under physiological conditions?
Methodological Answer: Hydrolytic stability is evaluated by incubating the compound in buffered solutions (pH 4–8) at 37°C. Samples are analyzed periodically via HPLC to monitor ester cleavage. For quantitative analysis:
- HPLC Conditions : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) .
- Kinetic Analysis : Plot degradation rates (pseudo-first-order kinetics) to determine half-life. Adjust buffer ionic strength to mimic physiological conditions.
Advanced Research Questions
Q. How can enantioselective synthesis of Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate be optimized, and what chiral catalysts are effective?
Methodological Answer: Enantioselectivity is achieved using chiral phosphine catalysts (e.g., (R)- or (S)-BINAP derivatives) in asymmetric annulation reactions. Key parameters:
Q. What strategies are recommended for resolving contradictions in reported reaction yields for this compound?
Methodological Answer: Contradictions often arise from variations in reaction conditions:
- Temperature Control : Exothermic reactions (e.g., cyclizations) require precise thermal management.
- Catalyst Purity : Impure phosphine catalysts (e.g., oxidized PPh) reduce efficiency. Pre-purify via recrystallization .
- Analytical Validation : Cross-check yields using multiple methods (e.g., gravimetric analysis vs. HPLC) .
Q. What computational methods are used to predict the reactivity of this compound in nucleophilic environments?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Software: Gaussian or ORCA .
- Molecular Dynamics (MD) : Simulates solvation effects and transition states in ester hydrolysis. Tools: GROMACS or AMBER .
Q. How to design a kinetic study to evaluate the compound’s stability under varying thermal conditions?
Methodological Answer:
Q. What are the challenges in achieving regioselective functionalization of the tetrahydropyridine ring?
Methodological Answer: Challenges include:
- Steric Hindrance : Bulky substituents at position 6 (methoxy) limit access to position 2. Use directing groups (e.g., boronic esters) for meta-functionalization .
- Electronic Effects : Electron-withdrawing groups (e.g., esters) deactivate the ring toward electrophilic substitution. Employ Pd-catalyzed C–H activation for selective coupling .
Q. In medicinal chemistry, how is this compound utilized as a building block for heterocyclic derivatives?
Methodological Answer: The compound serves as a precursor for:
Q. When encountering discrepancies in NMR data across studies, what steps verify purity and structure?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
